8-(Tosylamino)quinoline
8-(Tosylamino)quinoline
4-methyl-N-(8-quinolinyl)benzenesulfonamide is a sulfonamide.
Brand Name:
Vulcanchem
CAS No.:
10304-39-9
VCID:
VC20989301
InChI:
InChI=1S/C16H14N2O2S/c1-12-7-9-14(10-8-12)21(19,20)18-15-6-2-4-13-5-3-11-17-16(13)15/h2-11,18H,1H3
SMILES:
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC3=C2N=CC=C3
Molecular Formula:
C16H14N2O2S
Molecular Weight:
298.4 g/mol
8-(Tosylamino)quinoline
CAS No.: 10304-39-9
Cat. No.: VC20989301
Molecular Formula: C16H14N2O2S
Molecular Weight: 298.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 4-methyl-N-(8-quinolinyl)benzenesulfonamide is a sulfonamide. |
|---|---|
| CAS No. | 10304-39-9 |
| Molecular Formula | C16H14N2O2S |
| Molecular Weight | 298.4 g/mol |
| IUPAC Name | 4-methyl-N-quinolin-8-ylbenzenesulfonamide |
| Standard InChI | InChI=1S/C16H14N2O2S/c1-12-7-9-14(10-8-12)21(19,20)18-15-6-2-4-13-5-3-11-17-16(13)15/h2-11,18H,1H3 |
| Standard InChI Key | ZSMKPYXVUIWTCT-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC3=C2N=CC=C3 |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC3=C2N=CC=C3 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator